(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid
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Overview
Description
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound features a phenoxyacetic acid moiety substituted with a phenylamino carbonyl group and a methyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino carbonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenoxy and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of (4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino carbonyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the phenylamino carbonyl group.
4-Methylphenoxyacetic acid: Lacks the phenylamino carbonyl group but retains the methyl substitution.
Phenylacetic acid: Contains a phenyl group but lacks the phenoxy and methyl substitutions.
Uniqueness
(4-Methyl-2-((phenylamino)carbonyl)phenoxy)acetic acid is unique due to the presence of both the phenylamino carbonyl group and the methyl substitution on the phenoxyacetic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35422-34-5 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[4-methyl-2-(phenylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-7-8-14(21-10-15(18)19)13(9-11)16(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
XHMOXWOKTHCXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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